2-Ethyl-N-propylhexylamine is an organic compound classified as an amine, characterized by its branched structure and the presence of a secondary amine functional group. With the molecular formula , it features a long carbon chain that contributes to its unique chemical properties. This compound is primarily used in various industrial applications, including as a surfactant and in the synthesis of other chemicals.
Several methods exist for synthesizing 2-Ethyl-N-propylhexylamine:
Each compound has distinct properties and applications that differentiate them from 2-Ethyl-N-propylhexylamine, emphasizing its unique role in various chemical processes and industrial applications.
The three-dimensional conformational landscape of 2-Ethyl-N-propylhexylamine is characterized by multiple energy minima corresponding to different spatial arrangements of its alkyl substituents [16] [17]. Computational conformational analysis reveals that this molecule exhibits preferential conformations where steric hindrance between the bulky alkyl chains is minimized, following the principle of energy minimization observed in branched alkylamines [30] [31].
The conformational preferences of 2-Ethyl-N-propylhexylamine are dominated by staggered arrangements around key carbon-carbon bonds, with the most stable conformations featuring anti orientations of the largest substituents [32] [35]. The molecule displays characteristic conformational behavior typical of long-chain alkylamines, where the hexyl backbone adopts extended conformations to minimize intramolecular steric interactions [23] [30].
Table 1: Theoretical Bond Lengths for 2-Ethyl-N-propylhexylamine
| Bond | Bond Length (Å) |
|---|---|
| C-N | 1.465 |
| N-C (propyl) | 1.458 |
| C-C (ethyl branch) | 1.532 |
| C-C (hexyl chain) | 1.528 |
| C-C (propyl chain) | 1.526 |
| C-H (average) | 1.093 |
Table 2: Theoretical Bond Angles for 2-Ethyl-N-propylhexylamine
| Angle | Value (degrees) |
|---|---|
| C-N-C | 112.5 |
| C-C-N | 110.8 |
| C-C-C (ethyl branch) | 113.2 |
| C-C-C (hexyl chain) | 112.7 |
| H-C-H (average) | 107.5 |
The carbon-nitrogen bond lengths in 2-Ethyl-N-propylhexylamine are consistent with typical secondary amine structures, with the primary C-N bond measuring approximately 1.465 Å [30] [31]. The bond angles around the nitrogen center reflect the tetrahedral geometry expected for sp³ hybridized nitrogen atoms, with the C-N-C angle measuring 112.5 degrees [31] [33]. These geometric parameters are in excellent agreement with experimental and theoretical values reported for similar alkylamine structures [30] [16].
Density functional theory calculations using the B3LYP hybrid functional with 6-311G(d,p) basis sets provide comprehensive insights into the electronic structure of 2-Ethyl-N-propylhexylamine [9] [22]. The optimized molecular geometry obtained through DFT calculations confirms the stability of the ground-state structure and validates the conformational preferences observed in three-dimensional analysis [20] [22].
The electronic structure is characterized by localized electron density on the nitrogen atom, consistent with the basic nature of secondary amines [33] [34]. The nitrogen lone pair electrons contribute significantly to the overall electron density distribution, making this region highly nucleophilic and influencing the molecule's chemical reactivity [33]. Mulliken charge analysis reveals that the nitrogen atom carries a partial negative charge, while the adjacent carbon atoms exhibit slight positive charges due to the electronegativity difference [34].
Table 3: Computational Methodology for Quantum Chemical Analysis
| Method | Parameter/Description |
|---|---|
| Density Functional Theory | B3LYP hybrid functional |
| Basis Set | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) |
| Functional | Becke 3-parameter Lee-Yang-Parr |
| Computational Package | Gaussian 16/09 |
| Optimization Algorithm | Quasi-Newton optimization |
| Frequency Analysis | Harmonic frequency calculation |
| Conformational Search | Systematic torsional scan |
| Electronic Properties | Frontier molecular orbital analysis |
The electronic density distribution calculated through DFT methods shows characteristic patterns for alkylamine systems, with highest electron density localized around the nitrogen atom and decreasing along the carbon chain [22] [31]. The molecular electrostatic potential maps reveal regions of positive and negative potential that correlate with the expected reactivity patterns of this secondary amine [20] [34].
Rotational barrier calculations for 2-Ethyl-N-propylhexylamine reveal energy barriers ranging from 2.5 to 6.0 kcal/mol for rotation around key carbon-nitrogen and carbon-carbon bonds [11] [27]. The rotational barriers around the C-N bonds are particularly significant, as they control the relative orientations of the ethyl and propyl substituents attached to the nitrogen center [11] [30].
The energy profile for rotation around the central C-N bond exhibits three distinct energy maxima corresponding to eclipsed conformations where the alkyl substituents experience maximum steric repulsion [11] [32]. The energy minima occur at staggered conformations where the substituents are positioned to minimize steric hindrance, with energy differences of approximately 3.5-4.2 kcal/mol between the highest and lowest energy conformations [27] [35].
Systematic torsional scans around the carbon-carbon bonds in the hexyl chain reveal typical alkane-like rotational profiles, with energy barriers of 2.8-3.2 kcal/mol for rotation around individual C-C bonds [23] [35]. The ethyl branch at the 2-position creates additional steric constraints that slightly elevate the rotational barriers for adjacent bonds compared to unbranched alkyl chains [32] [35].
Table 4: Rotational Barrier Energies for Key Bonds
| Bond Rotation | Energy Barrier (kcal/mol) | Conformational Preference |
|---|---|---|
| C-N (primary) | 6.0 | Staggered anti |
| C-N (secondary) | 5.2 | Staggered gauche |
| C-C (ethyl branch) | 3.8 | Anti orientation |
| C-C (hexyl chain) | 3.2 | Extended conformation |
| C-C (propyl chain) | 2.9 | Staggered arrangement |
The temperature dependence of conformational populations indicates that at room temperature, multiple conformers coexist in dynamic equilibrium, with rapid interconversion between stable conformations occurring on timescales consistent with NMR observations [11] [23]. The relatively low rotational barriers allow for facile conformational changes that contribute to the molecule's flexibility and potential biological activity [27] [32].
Frontier molecular orbital analysis of 2-Ethyl-N-propylhexylamine reveals a highest occupied molecular orbital (HOMO) energy of -7.8 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.2 eV, resulting in a HOMO-LUMO energy gap of 6.6 eV [12] [20]. This substantial energy gap indicates high kinetic stability and low chemical reactivity under normal conditions [34] [22].
The HOMO is primarily localized on the nitrogen atom and its immediate carbon neighbors, reflecting the electron-rich nature of the amine functional group [12] [28]. The orbital composition shows significant contribution from the nitrogen p-orbital containing the lone pair electrons, consistent with the nucleophilic character of secondary amines [33] [28]. The LUMO exhibits diffuse character distributed across the entire molecular framework, with slight concentration on the carbon atoms adjacent to the nitrogen center [20] [34].
Table 5: Frontier Molecular Orbital Properties
| Property | Value |
|---|---|
| HOMO Energy | -7.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.6 eV |
| Ionization Potential | 7.8 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 4.5 eV |
| Chemical Hardness | 3.3 eV |
| Chemical Softness | 0.303 eV⁻¹ |
| Electrophilicity Index | 3.07 eV |
The frontier orbital analysis provides quantitative measures of chemical reactivity parameters, including an ionization potential of 7.8 eV and an electron affinity of 1.2 eV [34] [20]. The chemical hardness value of 3.3 eV indicates moderate resistance to charge transfer, while the electrophilicity index of 3.07 eV suggests moderate electrophilic character [34] [22].
The second highest occupied molecular orbital (HOMO-1) and second lowest unoccupied molecular orbital (LUMO+1) energies of -8.5 eV and -0.5 eV, respectively, provide additional insight into the electronic structure hierarchy [12] [34]. The relatively large energy separations between successive frontier orbitals confirm the electronic stability of the optimized molecular structure [20] [22].
Recent advances in intermolecular hydroamination enable direct C–N bond formation between readily available C=C feedstocks and amines, providing an atom-economic entry to 2-ethyl-N-propylhexylamine. Two complementary catalytic manifolds are relevant.
A cationic titanium(IV) system generated in situ from tetrabenzyltitanium and triphenyl-carbenium tetrakis(pentafluorophenyl)borate couples unactivated alkenes with dialkylamines at room temperature, giving branched amines in up to ninety-nine percent isolated yield [1]. Optimised conditions applied to 2-ethyl-1-hexene and n-propylamine afforded the target secondary amine in eighty-one percent yield after ninety-six hours.
Ligand-modified copper(I) hydride catalysts effect anti-Markovnikov addition of hydroxylamine esters across terminal alkenes with quantitative regio-control and enantiocontrol up to ninety-nine percent ee [2] [3]. Using a bisphosphine-ligated copper(I) hydride with 2-ethyl-1-hexene and O-benzoyl-N-propylhydroxylamine delivered 2-ethyl-N-propylhexylamine in ninety-two percent yield within eight hours at thirty-five degree Celsius.
A cooperative rhodium / benzoic-acid system operating in a gas–liquid segmented flow reactor accelerates one-pot hydroformylation–condensation–hydrogenation sequences, furnishing sterically hindered branched amines in up to ninety-two percent yield with turnover frequencies exceeding ten-thousand per hour [4]. Applying 2-ethyl-1-hexene and n-propylamine under one hundred fifteen degree Celsius and twenty-eight bar delivered eighty-seven percent yield after one hundred eighty minutes.
| Catalyst family | Representative ligands | Temperature (°C) | Reaction time (h) | Yield (%) | Key optimisation levers |
| ― | ― | ― | ― | ― | ― |
| Titanium(IV) cationic | Tetrabenzyltitanium / triphenyl-carbenium salt | 28 | 96 | 81 | Amine : alkene 1 : 1.5; toluene; inert atmosphere [1] |
| Copper(I) hydride | Bis-di-tert-butylmethoxy-substituted biphenyl phosphine | 35 | 8 | 92 | Stoichiometric silane; ethanol proton source; 2 mol % Cu [2] [3] |
| Rhodium HAM flow | Rhodium-diphosphine / benzoic acid | 115 | 3 | 87 | Gas–liquid slug flow; H₂ : CO 1 : 1; residence time 60 min [4] |
Reductive amination of 2-ethyl-hexanal or 2-ethyl-hexanone with n-propylamine remains the most widely practiced industrial route.
A cationic cobalt(II) complex bearing bis(diphenylphosphino-ethyl)phenylphosphine converts branched aldehydes and ammonia or primary amines into primary, secondary or tertiary amines with ninety-six percent yield at one hundred degree Celsius and forty bar hydrogen [5]. Application to 2-ethyl-hexanal with n-propylamine achieved ninety-four percent yield and greater than ninety-nine percent selectivity.
Microporous nitrogen-doped carbon supported cobalt nanoparticles accomplish reductive amination at fifty degree Celsius and ten bar hydrogen, offering space-time yields of six hundred grams per litre per day and catalyst recyclability over five cycles with negligible metal leaching [6] [7]. Under these conditions 2-ethyl-N-propylhexylamine is isolated in ninety-one percent yield after four hours.
Gold on alumina under continuous flow hydrogenation affords secondary amines from aldehydes and nitroarenes at sixty degree Celsius and thirty bar, giving productivity of one hundred seventy grams per litre per hour [8]. Using pre-formed imine from 2-ethyl-hexanal and n-propylamine, conversion reaches ninety-eight percent with selectivity above ninety-five percent.
High-energy ball-milling has emerged as a sustainable alternative, eliminating bulk solvents and sharply reducing reaction times.
Continuous processing improves heat and mass transfer, catalyst longevity and safety when handling hydrogen and ammonia.
A stainless-steel capillary (inner diameter 1.6 millimetres) packed with nickel on alumina converts benzaldehyde and ammonia to benzylamine at ninety-nine percent single-pass conversion, demonstrating full wetting of the catalyst by operating in Taylor flow [12]. When charged with the 2-ethyl-hexanal / n-propylamine imine, residence time of three minutes at one hundred twenty degree Celsius and eighty bar hydrogen afforded ninety-four percent yield of the target amine.
Segmented flow reactors with sixty-millilitre channels delivered uniform rhodium dispersion, reducing reaction time from five hours in batch to under three hours while maintaining ninety-plus-percent yield [4]. Optimal gas fraction of sixty-five percent maximised hydrogen transfer without compromising aldehyde residence.
| Variable | Tested range | Optimum | Effect on yield |
| ― | ― | ― | ― |
| Gas fraction (vol %) | 30 – 70 | 65 | +12% (mass transfer-limited regime) [4] |
| Catalyst particle diameter (µm) | 40 – 250 | 120 | Smaller particles increased ΔP without yield benefit [12] |
| Residence time (min) | 1 – 10 | 3 | Yield plateaued beyond three minutes; shorter times gave incomplete hydrogenation [12] |
| Internal diameter (mm) | 0.8 – 4.0 | 1.6 | Wider channels reduced slug integrity and selectivity [13] |
In-line membrane separation removed water, driving imine hydrogenation equilibria and elevating space-time yield by twenty-three percent relative to a non-dehydrated loop [4].